molecular formula C15H20N2O3 B5775235 N,N-diallyl-N'-(3,4-dimethoxyphenyl)urea

N,N-diallyl-N'-(3,4-dimethoxyphenyl)urea

Cat. No.: B5775235
M. Wt: 276.33 g/mol
InChI Key: CEYKDIMLLIBTAA-UHFFFAOYSA-N
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Description

N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea is an organic compound characterized by the presence of two allyl groups and a 3,4-dimethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea typically involves the reaction of N,N-diallylurea with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted ureas with various functional groups.

Scientific Research Applications

N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea involves its interaction with various molecular targets. The allyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The 3,4-dimethoxyphenyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N,N-diallyl-N’-(3,4-dimethoxyphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    N,N-diallyl-N’-(3,4-dimethoxyphenyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness

N,N-diallyl-N’-(3,4-dimethoxyphenyl)urea is unique due to the presence of both allyl groups and a 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-9-17(10-6-2)15(18)16-12-7-8-13(19-3)14(11-12)20-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYKDIMLLIBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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